

An In-depth Technical Guide to 3-Sulfobenzoic Acid: Chemical Properties and Structure

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Compound of Interest

Compound Name: 3-Sulfobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfobenzoic acid, also known as m-sulfobenzoic acid, is an aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional group.[1] This dual functionality imparts unique chemical properties, making it a valuable building block and intermediate in various chemical syntheses, including the preparation of dyes, pharmaceuticals, and other specialty chemicals.[1] Its high polarity and water solubility further contribute to its utility in a range of applications. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, purification, and analysis of **3-Sulfobenzoic acid**, tailored for professionals in research and drug development.

Chemical Structure and Properties

3-Sulfobenzoic acid is characterized by a benzene ring substituted with a carboxyl group (-COOH) and a sulfonic acid group (-SO₃H) at the meta (1 and 3) positions. This substitution pattern is a key determinant of its chemical reactivity and physical properties.

The presence of two acidic protons, one from the carboxylic acid and one from the sulfonic acid, makes it a dibasic acid. The sulfonic acid group is a strong acid, while the carboxylic acid group is a weak acid.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Sulfobenzoic acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	3-Sulfobenzoic acid	[2]
Synonyms	m-Sulfobenzoic acid, 3-Carboxybenzenesulfonic acid	[1][2][3]
CAS Number	121-53-9	[2][3]
Molecular Formula	C ₇ H ₆ O ₅ S	[1][2][3]
Molecular Weight	202.18 g/mol	[1][3]
Appearance	White to off-white crystalline solid	[1]
Melting Point	135-140 °C	[3]
Boiling Point	Not available	[4]
Density	1.62 g/cm ³	[3]
Solubility	Highly soluble in water. Limited solubility in non-polar organic solvents.	
pKa	pKa1: -0.99 ± 0.15 (predicted, for -SO ₃ H)	[3]
LogP	-0.541 to 1.71230 (predicted)	[3][5]

Spectroscopic Data

While specific spectra for **3-Sulfobenzoic acid** are not readily available in the provided search results, the expected spectroscopic features can be inferred from the characteristic absorptions of its functional groups.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O

stretching absorption for the carboxylic acid should appear around 1700-1725 cm^{-1} .

Characteristic S=O stretching absorptions for the sulfonic acid group are expected in the regions of 1340-1350 cm^{-1} (asymmetric) and 1150-1160 cm^{-1} (symmetric). C-O stretching and O-H bending vibrations will also be present.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.5-8.5 ppm). The acidic protons of the carboxylic acid and sulfonic acid are expected to be broad singlets at highly downfield shifts (often $> \delta$ 10 ppm), and their observation may depend on the solvent used.
 - ^{13}C NMR: The spectrum will show six distinct signals for the aromatic carbons, with the carbons attached to the electron-withdrawing carboxyl and sulfonyl groups shifted downfield. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically δ 165-185 ppm).

Experimental Protocols

Synthesis of 3-Sulfobenzoic Acid

A common method for the synthesis of **3-Sulfobenzoic acid** is through the hydrolysis of 3-(chlorosulfonyl)benzoic acid. The following is a representative experimental protocol based on literature.^[6]

Materials:

- 3-(chlorosulfonyl)benzoic acid
- Water
- Xylene (or Toluene)
- Heating mantle with a stirrer
- Round-bottom flask
- Dean-Stark apparatus or equivalent for azeotropic distillation

- Condenser
- Buchner funnel and filter flask

Procedure:

- In a round-bottom flask equipped with a stirrer and condenser, a mixture of 3-(chlorosulfonyl)benzoic acid and water is heated. For example, 300 g of 3-(chlorosulfonyl)benzoic acid (containing ~38.8% water) can be mixed with 150 g of water.[6]
- The mixture is heated to 100 °C and stirred for 1 hour to facilitate hydrolysis.[6]
- An azeotropic solvent such as xylene (e.g., 600 g) is then added to the reaction mixture.[6]
- The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The distillation is continued until no more water is collected.[6]
- After the reaction is complete, the mixture is cooled to room temperature, which will cause the **3-Sulfobenzoic acid** to precipitate.[6]
- The solid product is collected by vacuum filtration using a Buchner funnel.[6]
- The collected solid is then dried, for instance, at 100 °C under reduced pressure, to yield the final product.[6] Purity can be determined by titration, with reported yields and purities often exceeding 95% and 97%, respectively.[6][7]



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Caption: Synthesis workflow for **3-Sulfobenzoic acid**.

Purification by Recrystallization

For obtaining high-purity **3-Sulfobenzoic acid**, recrystallization is a standard procedure. Due to its high solubility in water, water is a suitable solvent for this process.

Materials:

- Crude **3-Sulfolbenzoic acid**
- Deionized water
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter flask
- Ice bath

Procedure:

- Place the crude **3-Sulfolbenzoic acid** in an Erlenmeyer flask.
- Add a minimal amount of hot deionized water to the flask while heating on a hot plate until the solid completely dissolves.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the solution can be hot-filtered to remove the charcoal.
- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
- To maximize the yield, the flask can then be placed in an ice bath to further induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold deionized water.
- Dry the crystals thoroughly to obtain pure **3-Sulfolbenzoic acid**.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of **3-Sulfobenzoic acid**, allowing for both qualitative and quantitative determination. A reverse-phase HPLC method is commonly employed.^[5]

Instrumentation and Conditions:

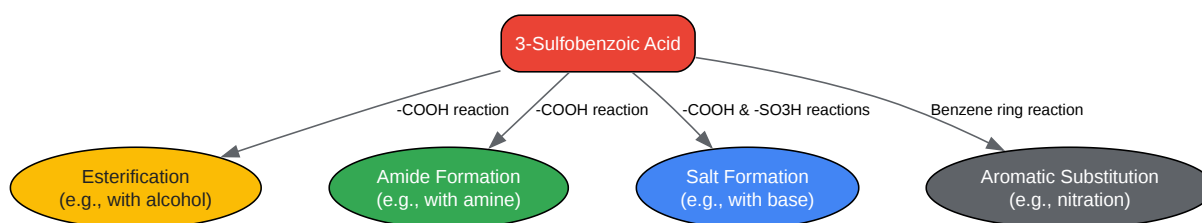
- **HPLC System:** An HPLC system with a UV detector.
- **Column:** A C18 or other suitable reverse-phase column (e.g., Newcrom R1).^[5]
- **Mobile Phase:** A mixture of an organic solvent like acetonitrile (MeCN) and an aqueous solution containing an acid, such as phosphoric acid or formic acid (for MS compatibility).^[5]
The exact ratio will need to be optimized for the specific column and system.
- **Detection:** UV detection at an appropriate wavelength (e.g., around 230 nm, characteristic for aromatic compounds).
- **Flow Rate:** A typical flow rate would be around 1.0 mL/min.
- **Injection Volume:** Typically 10-20 µL.

Procedure:

- Prepare a standard stock solution of **3-Sulfobenzoic acid** of known concentration in the mobile phase.
- Prepare serial dilutions from the stock solution to create a calibration curve.
- Prepare the sample solution by dissolving a known amount of the sample in the mobile phase.
- Inject the standards and the sample onto the HPLC system.
- Identify the peak for **3-Sulfobenzoic acid** based on the retention time of the standard.
- Quantify the amount of **3-Sulfobenzoic acid** in the sample by comparing its peak area to the calibration curve.

Chemical Reactivity and Potential Applications in Drug Development

3-Sulfobenzoic acid's two functional groups allow it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.



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Caption: Key chemical reactions of **3-Sulfobenzoic acid**.

The carboxylic acid group can undergo esterification with alcohols and amide formation with amines. Both the carboxylic acid and sulfonic acid groups can react with bases to form salts. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of two deactivating groups makes these reactions less facile than with benzene itself.

While specific biological signaling pathways involving **3-Sulfobenzoic acid** are not well-documented in publicly available literature, aromatic sulfonic acids, in general, are recognized for their utility in the pharmaceutical industry.[8] They are often used as counterions to form stable and soluble salts of active pharmaceutical ingredients (APIs).[4][9] The sulfonic acid moiety is also a key structural component in various classes of drugs, including some antiviral agents and sulfonamides.[9][10] For instance, **3-Sulfobenzoic acid** has been used in the preparation of proline derivatives that show potential as inhibitors of β -Lactamase.[3] The unique physicochemical properties of aromatic sulfonic acids, such as their strong acidity and high polarity, can be leveraged in drug design to improve pharmacokinetic profiles.[11]

Conclusion

3-Sulfobenzoic acid is a versatile chemical compound with a well-defined structure and a range of useful chemical properties. Its synthesis and purification are achievable through standard organic chemistry techniques, and its analysis can be reliably performed using methods like HPLC. While its direct role in biological signaling pathways is not extensively characterized, its utility as a synthetic intermediate and the broader importance of aromatic sulfonic acids in medicinal chemistry suggest its potential for continued application in research and drug development. This guide provides a foundational understanding of **3-Sulfobenzoic acid** to aid scientists and researchers in its effective utilization.

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